molecular formula C27H24N4O5 B2830144 2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359484-31-3

2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

货号: B2830144
CAS 编号: 1359484-31-3
分子量: 484.512
InChI 键: FXYIPNNODLNMQJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-(Benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazinone core substituted with a benzo[d][1,3]dioxol-5-yl group and a methyloxazole-linked isopropoxyphenyl moiety. This structure combines multiple pharmacophores, including the benzodioxole ring (associated with metabolic stability and ligand-receptor interactions) , the oxazole ring (implicated in hydrogen bonding and bioactivity ), and the pyrazolo[1,5-a]pyrazinone scaffold (common in kinase inhibitors and antimicrobial agents ).

属性

CAS 编号

1359484-31-3

分子式

C27H24N4O5

分子量

484.512

IUPAC 名称

2-(1,3-benzodioxol-5-yl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C27H24N4O5/c1-16(2)35-20-7-4-18(5-8-20)26-28-22(17(3)36-26)14-30-10-11-31-23(27(30)32)13-21(29-31)19-6-9-24-25(12-19)34-15-33-24/h4-13,16H,14-15H2,1-3H3

InChI 键

FXYIPNNODLNMQJ-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O

溶解度

not available

产品来源

United States

相似化合物的比较

Table 1: Structural and Functional Comparison of Pyrazolo-Based Analogues

Compound Name Core Structure Key Substituents Bioactivity/Application Reference
2-(Benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazinone Benzo[d][1,3]dioxol-5-yl, isopropoxyphenyl-methyloxazole Potential kinase inhibition* N/A
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Pyrazole Benzo[d][1,3]dioxol-5-yl, tert-butyl Anticonvulsant activity
2-(4-Fluorophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Pyrazolo[1,5-c][1,3]benzoxazine 4-Fluorophenyl, 4-methylphenyl Unspecified (structural study)
2-(4-Butoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Pyrazolo[1,5-c][1,3]benzoxazine 4-Butoxyphenyl, 4-propoxyphenyl Solubility modulation*

Key Observations:

Benzodioxole-Containing Analogues : The benzo[d][1,3]dioxol-5-yl group enhances metabolic stability and π-π stacking interactions, as seen in anticonvulsant pyrazoles . Its presence in the target compound may similarly improve pharmacokinetics.

Oxazole vs. Benzoxazine Cores: The methyloxazole substituent in the target compound contrasts with benzoxazine cores in analogues .

Alkoxy vs. Fluoro Substituents : The isopropoxy group in the target compound may offer a balance between lipophilicity (enhanced by branched alkoxy chains) and steric hindrance, unlike fluorophenyl groups, which prioritize electronic effects .

Bioactivity and Functional Insights

While direct bioactivity data for the target compound are unavailable, insights can be inferred from analogues:

  • Antimicrobial Potential: Pyrazolo[1,5-a]pyrimidines and pyrazole-carbohydrazides exhibit antimicrobial activity . The methyloxazole group may synergize with the benzodioxole moiety to enhance bacterial membrane disruption.
  • Kinase Inhibition: Pyrazolo[1,5-a]pyrazinones are explored as kinase inhibitors due to their planar structure and hydrogen-bonding capacity .

Physicochemical Properties

  • Solubility : The isopropoxy group may reduce water solubility compared to hydroxylated analogues but improve lipid bilayer penetration.
  • NMR Profiles : Substituent-induced chemical shift variations (e.g., oxazole vs. benzoxazine protons) would mirror trends observed in pyrazolo[1,5-a]pyrimidines .

常见问题

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

The synthesis involves sequential reactions, including oxazole ring formation, pyrazolo[1,5-a]pyrazine core assembly, and coupling of substituents. Key steps requiring optimization include:

  • Oxazole Intermediate Synthesis : Use Pd-catalyzed cross-coupling for aryl-azole bond formation (70–80°C, DMF solvent) to ensure regioselectivity .
  • Methylation of Pyrazine : Employ dimethyl sulfate in basic conditions (K₂CO₃, acetone) with strict temperature control (0–5°C) to prevent over-alkylation .
  • Purification : Combine column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzodioxole protons at δ 6.7–7.1 ppm; oxazole methyl at δ 2.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~560.2) and fragmentation patterns .
  • HPLC-PDA : Monitor purity (>95%) and detect trace impurities using a C18 column (acetonitrile/water mobile phase) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Kinase Inhibition Assays : Test against EGFR or VEGFR2 using fluorescence-based ADP-Glo™ kits (IC₅₀ values <10 µM suggest therapeutic potential) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., A549, MCF-7) with doxorubicin as a positive control .
  • Solubility Profiling : Measure kinetic solubility in PBS (pH 7.4) and DMSO to guide formulation studies .

Q. How can researchers determine key physicochemical properties (e.g., logP, pKa)?

  • logP : Use shake-flask method with octanol/water partitioning; predicted logP ~3.5 due to lipophilic benzodioxole and isopropoxy groups .
  • pKa : Perform potentiometric titration (e.g., GLpKa instrument) to identify ionizable groups (e.g., pyrazinone N-H, pKa ~8.2) .

Q. What strategies are effective for isolating reactive intermediates during synthesis?

  • Flash Chromatography : Separate intermediates using silica gel and gradient elution (e.g., 20–50% ethyl acetate in hexane) .
  • Low-Temperature Quenching : For unstable intermediates (e.g., oxazole Grignard analogs), quench reactions at −78°C to prevent decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

  • Substituent Variation : Synthesize analogs with modified isopropoxy (e.g., ethoxy, cyclopropylmethoxy) or methyloxazole groups to assess impact on kinase inhibition .
  • Bioisosteric Replacement : Replace benzodioxole with fluorinated arenes (e.g., 2,4-difluorophenyl) to improve metabolic stability .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with IC₅₀ values from kinase assays .

Q. How should researchers resolve contradictions between in vitro activity and cellular efficacy data?

  • Purity Reassessment : Verify compound purity via LC-MS; impurities >2% may skew cellular results (e.g., trace aldehydes can induce apoptosis) .
  • Membrane Permeability : Measure P-gp efflux ratio using Caco-2 cells; high efflux (ratio >3) may explain reduced cellular uptake despite in vitro potency .
  • Metabolite Screening : Incubate with liver microsomes to identify inactive/degraded metabolites (e.g., CYP3A4-mediated oxidation of isopropoxy group) .

Q. What computational methods are recommended for predicting target binding modes?

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP pockets (e.g., hydrogen bonding with pyrazinone carbonyl) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of docked complexes (RMSD <2 Å indicates stable binding) .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG < −40 kcal/mol suggests strong inhibition) .

Q. How can metabolic stability be evaluated in preclinical models?

  • Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor; monitor parent compound depletion over 60 min (t₁/₂ <30 min indicates rapid metabolism) .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify drug-drug interaction risks (IC₅₀ >10 µM preferred) .
  • Reactive Metabolite Detection : Trapping studies with glutathione (GSH) to assess covalent adduct formation .

Q. What experimental approaches are used for target deconvolution in phenotypic screens?

  • Affinity Proteomics : Immobilize compound on sepharose beads, pull down binding proteins from cell lysates, and identify via LC-MS/MS .
  • CRISPR-Cas9 Knockout : Screen kinase-focused sgRNA libraries to identify genes whose knockout abolishes compound activity .
  • Phosphoproteomics : Compare phosphorylation profiles (e.g., using SILAC) in treated vs. untreated cells to pinpoint signaling pathway modulation .

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